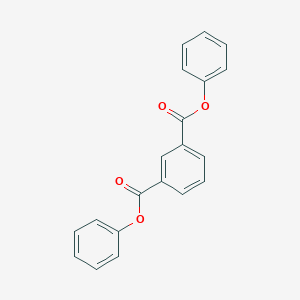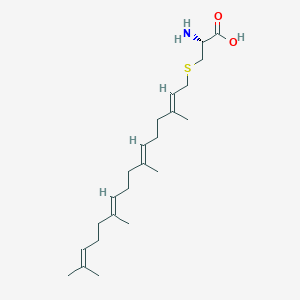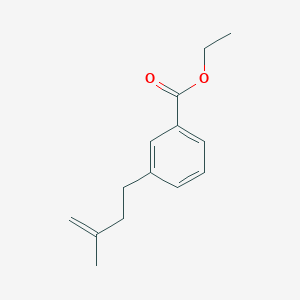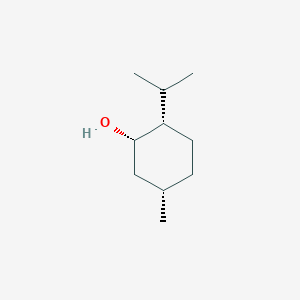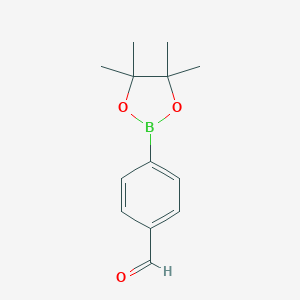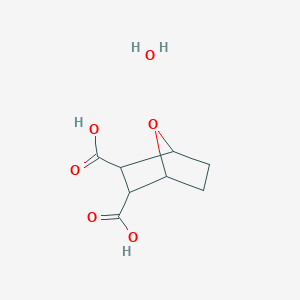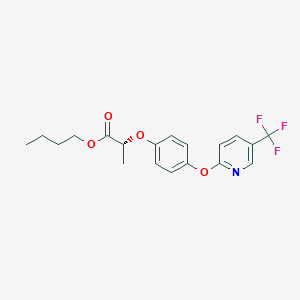
Fluazifop-P-butyl
Overview
Description
Fluazifop-P-butyl belongs to the arylophenoxypropionate group of graminicides . It is a post-emergence herbicide that acts by inhibiting acetyl-CoA carboxylase enzyme activity, involved in the catalysis of the formation of malonyl-CoA during metabolism of lipids . More commonly, it is sold as its butyl ester, fluazifop-P butyl with the brand name Fusilade .
Synthesis Analysis
This compound content is determined by HPLC system with UV detector . The first strand cDNA was synthesized in total volume of 20 μL by using 1–2 μg of total RNA .Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file . Further analysis can be found in the referenced material .Chemical Reactions Analysis
The chemical reactions of this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
This compound is a post-emergence herbicide used to control grass weeds in a range of cropping situations. It has a low aqueous solubility, miscible in many organic solvents and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems .Scientific Research Applications
Phytotoxicity and Biodiversity
- Phytotoxicity in Wildflowers : Fluazifop-P-butyl, primarily used for controlling grass weeds in dicotyledonous crops, exhibits temporary phytotoxic effects on some non-target wildflower species at high application rates, but generally does not affect their long-term biomass production. This suggests its potential for use in managing amenity areas for biodiversity by promoting wildflower establishment while controlling grass productivity (Blake et al., 2012).
Impact on Soil and Non-Target Plants
- Soil Bacterial Communities : this compound significantly impacts soil bacterial communities, particularly in the rhizosphere of pea plants, influencing key enzyme activities and potentially altering ecological balance (Trabelsi H. Darine et al., 2015).
- Effect on Phaseolus vulgaris : Exposure to this compound induces oxidative stress in Phaseolus vulgaris, a legume crop, leading to decreased biomass and chlorophyll content, and physiological disorders that may impair growth and yield (Odjegba & Adebisi, 2022).
Metabolism and Resistance in Weeds
- Metabolism in Resistant Goosegrass : Studies on the metabolism of this compound in resistant goosegrass in Taiwan reveal specific metabolic pathways and biotypes, highlighting the development of herbicide resistance in certain weed species (Wang et al., 2017).
Environmental Fate and Toxicity
- Environmental Fate in Agricultural Soils : Research on the environmental fate of this compound in agricultural soils indicates the formation of persistent degradation products that have the potential to leach into drainage and groundwater, raising concerns about water quality in areas of its use (Badawi et al., 2015).
Herbicide Selectivity and Weed Management
- Herbicide Selectivity in Common Bean : Interaction between nitrogen topdressing and this compound in common bean cultivation demonstrates its effectiveness in weed control without negatively impacting the agronomic performance of the crop (Silva et al., 2015).
Chemical Synthesis and Industrial Production
- Synthesis for Industrial Production : The synthesis of Fluazifop-butyl via etherification, starting from specific chemical compounds, has been researched for its viability in industrial production, achieving a significant yield and purity (Zhou Zhi-lian, 2009).
Mechanism of Action
Target of Action
Fluazifop-P-butyl is a selective systemic herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) which plays a crucial role in lipid metabolism .
Mode of Action
This compound is quickly absorbed through the leaf surface and green stems and translocated throughout the plant . It accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds . By inhibiting ACCase, it disrupts lipid synthesis, leading to the cessation of cell division and plant growth .
Biochemical Pathways
The inhibition of ACCase disrupts the formation of malonyl-CoA, a critical intermediate in the biosynthesis of fatty acids . This disruption affects the integrity of the cell membranes, leading to the death of the plant .
Pharmacokinetics
This compound shows bioequivalence in pharmacokinetics in animal experiments . It is unlikely to leach to groundwater .
Result of Action
Following post-emergent application, treated weeds stop growing within 48 hours . Growing points turn brown and rot; shoot tips can be easily pulled out after two to three weeks . Weed control is usually complete three to five weeks after spraying .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. In moist soils, only 8% of the fluazifop-butyl remained in the soil after 48 hours, whereas in dry soils, over 90% of the ester remained after 48 hours . Therefore, the herbicide’s effectiveness can be influenced by soil moisture levels .
Safety and Hazards
Fluazifop-P-butyl is harmful in contact with skin, causes eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may be fatal if swallowed and enters airways . It is of relatively low toxicity to birds and mammals, but can be highly toxic to fish and aquatic invertebrates .
Future Directions
Fluazifop-P-butyl is used for the post-emergence control of grasses in a wide range of broad-leaved crops . It is quickly absorbed through the leaf surface and green stems and translocated throughout the plant . It accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds . Future research may focus on optimizing its application for best results .
properties
IUPAC Name |
butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZTNZGPYBOGF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034855 | |
| Record name | Fluazifop-P-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79241-46-6 | |
| Record name | Fluazifop-P-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79241-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazifop-P-butyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazifop-P-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, butyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZIFOP-P-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99K0AJ91S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of fluazifop-P-butyl and how does it affect plant growth?
A1: this compound targets the acetyl-CoA carboxylase (ACCase) enzyme in plants. [1, 2, 7, 8, 17, 18] This enzyme plays a crucial role in fatty acid biosynthesis, essential for the formation of cell membranes. By inhibiting ACCase, this compound disrupts lipid synthesis, primarily in actively growing regions of the plant, ultimately leading to the death of susceptible plants.
Q2: Why is this compound considered a selective herbicide?
A2: this compound is a selective graminicide, meaning it primarily targets grasses. [2, 5, 19, 21] This selectivity arises from differences in the ACCase enzyme structure between grasses (monocots) and broadleaf plants (dicots). this compound effectively inhibits the ACCase found in grasses but has little to no effect on the ACCase in broadleaf plants, making it useful for controlling grass weeds in dicot crops.
Q3: What are the visible symptoms of this compound activity on susceptible plants?
A3: this compound application to susceptible grasses typically results in symptoms such as chlorosis (yellowing), leaf curling, and growth retardation. [2, 4, 22] These symptoms are often visible within a few days after treatment and progress over time, eventually leading to plant death.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H17F3N2O4, and its molecular weight is 394.35 g/mol.
Q5: How does the efficacy of this compound vary under different environmental conditions?
A5: Research suggests that environmental factors like temperature and moisture can influence the efficacy of this compound. For example, drought conditions were observed to enhance the control of wild oat, wheat, and barley with this compound. [14] Additionally, soil temperature can affect the persistence of this compound, with higher temperatures accelerating its dissipation. [24]
Q6: What is the impact of application timing on this compound effectiveness?
A6: The effectiveness of this compound can be influenced by the timing of application. Applying this compound too early (e.g., 4 days after flax emergence) can result in reduced efficacy due to the emergence of late-germinating grass seedlings. [14]
Q7: How does spray nozzle orientation affect the efficacy of this compound?
A7: Studies have shown that orienting spray nozzles to spray forward at a 45° angle can enhance the control of certain grass weeds, particularly under drought conditions. [14] This effect might be due to improved coverage and herbicide deposition on target plants.
Q8: Does the time of day influence the efficacy of this compound application?
A8: While time of day does not significantly affect the control of wild oat, wheat, or barley, research has shown that applying this compound in the late afternoon or evening (between 17:00 and 21:00 h) can improve the control of green foxtail. [14] This finding suggests a possible interaction between herbicide activity and diurnal physiological processes in green foxtail.
Q9: How does the structure of this compound relate to its activity?
A9: this compound belongs to the aryloxyphenoxypropionate (APP) class of herbicides, which are characterized by specific structural features essential for their activity. [18] Modifications to the core structure can impact its binding affinity to ACCase and subsequently affect its herbicidal activity.
Q10: Have resistance mechanisms to this compound been reported?
A10: Yes, resistance to this compound has been documented in several weed species, including itchgrass (Rottboellia cochinchinensis) and goosegrass (Eleusine indica). [18, 19] These resistance mechanisms often involve mutations in the ACCase gene, leading to an altered target site that is less sensitive to the herbicide.
Q11: What are the common mutations conferring resistance to this compound?
A11: A common mutation found in this compound resistant weeds is a substitution of tryptophan (Trp) with cysteine (Cys) at codon 2027 of the ACCase gene. [18, 19] This Trp-2027-Cys mutation is known to confer resistance to all APP herbicides.
Q12: Can this compound resistance lead to cross-resistance to other herbicides?
A12: Yes, target-site resistance to this compound often leads to cross-resistance to other APP herbicides. [17, 18, 25] This is because these herbicides share the same target site, ACCase, and mutations affecting sensitivity to one APP herbicide usually affect the others as well.
Q13: What alternative weed control strategies can be used to manage resistant weeds?
A13: Alternative weed control strategies for managing this compound resistant weeds include using herbicides with different modes of action, such as cyclohexanediones (e.g., clethodim and sethoxydim) or non-ACCase inhibitors (e.g., S-metolachlor and nicosulfuron). [17, 25] Integrating these herbicides with non-chemical control methods, such as crop rotation and cultural practices, can further enhance resistance management.
Q14: How stable is this compound in the environment?
A14: this compound is rapidly degraded in the environment, primarily through microbial metabolism and hydrolysis. [6] The half-life of this compound in soils is typically one to two weeks.
Q15: How does this compound degrade in plants?
A15: In plants, this compound is rapidly hydrolyzed to fluazifop-P, which is then translocated throughout the plant, accumulating in actively growing regions. [6] Further degradation pathways involve conjugation with glutathione and other metabolic processes. [19, 23]
Q16: What is the role of microbial degradation in the persistence of this compound?
A16: Microbial activity plays a significant role in the degradation of this compound in soil. [7] This degradation process can be influenced by factors such as soil type, microbial community composition, and environmental conditions.
Q17: How does the biological fungicide Trichoderma harzianum Rifai T-22 affect the degradation of this compound?
A17: Research suggests that the presence of Trichoderma harzianum Rifai T-22 can influence the degradation and dissipation kinetics of this compound. [23] This effect might be due to changes in microbial community structure and activity brought about by the introduction of the fungicide.
Q18: In which crops is this compound commonly used for weed control?
A18: this compound is widely used for selective grass control in various dicot crops, including soybean, cotton, sunflower, groundnut, lentil, faba bean, flax, yam, and cassava. [2, 3, 4, 5, 6, 7, 8, 10, 14, 16, 20, 22, 26] Its selective nature allows for effective weed management while minimizing damage to the crop.
Q19: Can this compound be used in amenity areas to promote wildflower establishment?
A19: Yes, this compound can be used in amenity areas to manage grass growth and promote wildflower establishment. [8] Research suggests that while pre- and post-emergent applications of this compound can temporarily affect wildflower seedling emergence, these effects are generally minimal and do not significantly impact long-term establishment. [8]
Q20: How effective is this compound for managing cogongrass (Imperata cylindrica)?
A20: Research has shown that while this compound can reduce cogongrass shoot biomass, it might not be as effective as glyphosate in controlling this invasive weed, especially when considering rhizome biomass. [5]
Q21: Can this compound be used to control volunteer corn (Zea mays)?
A21: this compound is generally ineffective in controlling volunteer corn, particularly those with the AAD-1 (aryloxyalkanoate dioxygenase-1) transgene, which confers resistance to APP herbicides. [17]
Q22: Is this compound effective for burmareed (Neyraudia reynaudiana) control?
A22: Field studies suggest that this compound can effectively control burmareed when applied using a cut-stem treatment approach. [21] It offers a more selective option compared to glyphosate, potentially reducing off-target effects on native vegetation.
Q23: What information is available on the toxicology and safety of this compound?
A23: this compound has been extensively studied for its toxicological properties, and data on its safety profile is available from regulatory agencies and scientific literature. [25] These studies help assess the potential risks associated with its use and establish safe application guidelines.
Q24: What is the environmental fate of this compound?
A24: this compound degrades rapidly in the environment, primarily through microbial activity and hydrolysis. [6, 24] Its short half-life in soil suggests a low risk of accumulation and long-term environmental persistence.
Q25: How can the negative environmental impact of this compound be mitigated?
A25: Implementing best management practices, such as targeted applications, appropriate timing, and adherence to recommended rates, can minimize the potential negative environmental impacts of this compound. [23]
Q26: What tools and resources are available for studying this compound and other herbicides?
A26: A wide array of research infrastructure and resources are available for studying this compound, including analytical techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) for metabolite analysis, molecular biology tools for genetic studies, and bioassays for evaluating efficacy and resistance. [13, 18, 19, 23] Additionally, publicly available databases and scientific literature provide valuable information on the compound's properties, applications, and environmental fate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



